1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine
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Overview
Description
1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine is a chemical compound with the molecular formula C10H14ClN3O It is characterized by the presence of a pyrrole ring substituted with a chloro group and a piperidine ring attached to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine typically involves the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with piperidin-4-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the pyrrole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Chloro-1H-pyrrole-2-carbonyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine hydrochloride: The hydrochloride salt form of the compound.
Uniqueness: this compound is unique due to its specific combination of a chloro-substituted pyrrole ring and a piperidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H14ClN3O |
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Molecular Weight |
227.69 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-(4-chloro-1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C10H14ClN3O/c11-7-5-9(13-6-7)10(15)14-3-1-8(12)2-4-14/h5-6,8,13H,1-4,12H2 |
InChI Key |
CPEQTSJGJWVATE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC(=CN2)Cl |
Origin of Product |
United States |
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